1H-Isoindole-1,3(2H)-dione, 5,5'-((1,1'-biphenyl)-4,4'-diylbis(oxy))bis(2-methyl-
CAS No.: 63227-28-1
Cat. No.: VC17011989
Molecular Formula: C30H20N2O6
Molecular Weight: 504.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 63227-28-1 |
|---|---|
| Molecular Formula | C30H20N2O6 |
| Molecular Weight | 504.5 g/mol |
| IUPAC Name | 2-methyl-5-[4-[4-(2-methyl-1,3-dioxoisoindol-5-yl)oxyphenyl]phenoxy]isoindole-1,3-dione |
| Standard InChI | InChI=1S/C30H20N2O6/c1-31-27(33)23-13-11-21(15-25(23)29(31)35)37-19-7-3-17(4-8-19)18-5-9-20(10-6-18)38-22-12-14-24-26(16-22)30(36)32(2)28(24)34/h3-16H,1-2H3 |
| Standard InChI Key | SWUJSSMOGIHXPZ-UHFFFAOYSA-N |
| Canonical SMILES | CN1C(=O)C2=C(C1=O)C=C(C=C2)OC3=CC=C(C=C3)C4=CC=C(C=C4)OC5=CC6=C(C=C5)C(=O)N(C6=O)C |
Introduction
IUPAC Name and Synonyms
Molecular Formula and Weight
Structural Features
The compound contains two isoindole-dione groups connected via a biphenyl ether linkage. Each isoindole-dione moiety has a methyl substitution at the second position. The biphenyl core enhances rigidity and aromaticity.
General Synthesis
The synthesis of this compound typically involves:
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Step 1: Preparation of isoindole-dione precursors through phthalic anhydride reactions with primary amines.
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Step 2: Coupling of two isoindole-dione units using a biphenyl ether derivative under controlled conditions to form the final product.
Analytical Characterization
Key characterization techniques include:
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NMR Spectroscopy (¹H and ¹³C): Confirms the structure and substitution pattern.
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Mass Spectrometry (MS): Verifies molecular weight.
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Infrared Spectroscopy (IR): Identifies functional groups such as carbonyls in the isoindole-dione rings.
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X-Ray Crystallography: Provides detailed structural data for crystalline forms.
Biological Potential
Isoindole-dione derivatives have shown significant biological activities in prior studies:
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Antimicrobial Activity: Effective against Gram-positive and Gram-negative bacteria .
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Antioxidant Properties: Free radical scavenging activity with IC50 values comparable to standard antioxidants .
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Anticancer Potential: Inhibits cancer cell proliferation by inducing apoptosis in human cell lines such as Caco-2 and HCT-116 .
Applications in Material Science
Due to its rigid aromatic structure and thermal stability:
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Utilized in high-performance polymers.
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Acts as a precursor for dyes and pigments.
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